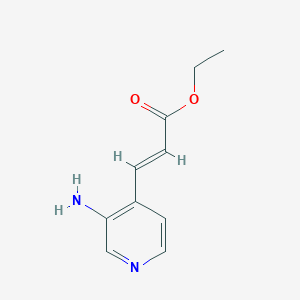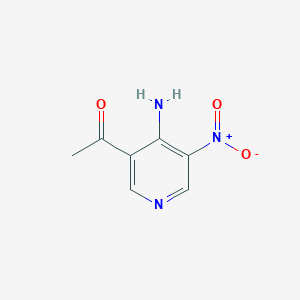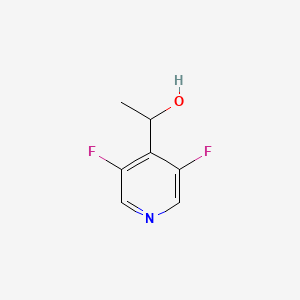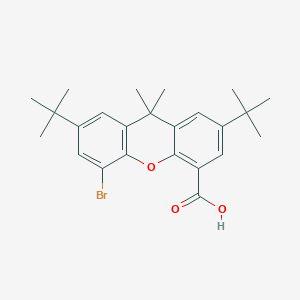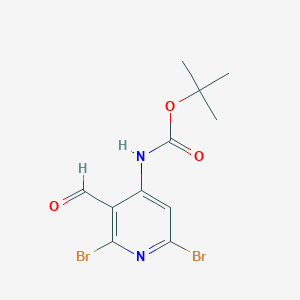
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H12Br2N2O3 and a molecular weight of 380.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms, a formyl group, and a tert-butyl carbamate group. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate typically involves multi-step organic reactions. One common method involves the bromination of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and formylating agents .
Analyse Des Réactions Chimiques
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and potassium permanganate for oxidation .
Applications De Recherche Scientifique
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl (2,6-dibromo-3-formylpyridin-4-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
tert-Butyl (3-formylpyridin-4-yl)carbamate: Lacks the bromine atoms, resulting in different chemical properties and uses.
tert-Butyl (2,6-dibromo-4-formylpyridin-3-yl)carbamate: Positional isomer with different substitution pattern on the pyridine ring.
Propriétés
Formule moléculaire |
C11H12Br2N2O3 |
|---|---|
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
tert-butyl N-(2,6-dibromo-3-formylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H12Br2N2O3/c1-11(2,3)18-10(17)14-7-4-8(12)15-9(13)6(7)5-16/h4-5H,1-3H3,(H,14,15,17) |
Clé InChI |
QAXFKWUCGUCFLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13662734.png)
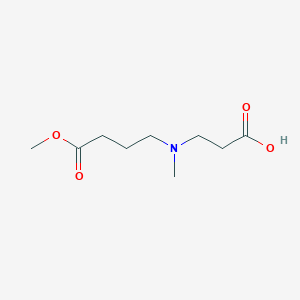
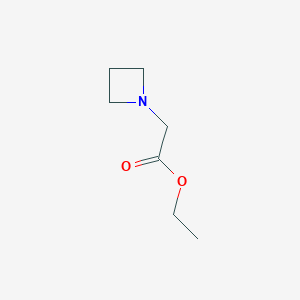
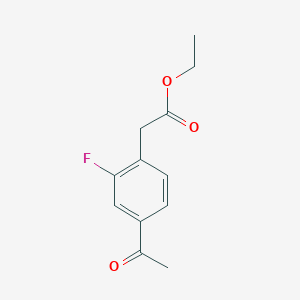
![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)
![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
